Physicochemical properties of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Physicochemical properties of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and reactivity of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one. As this appears to be a novel compound with limited to no direct representation in current scientific literature, this document synthesizes information from established chemical principles and data from structurally analogous compounds. We present a predictive overview intended to guide researchers in its synthesis and application. The guide covers a robust proposed synthetic pathway, predicted spectroscopic and physicochemical characteristics, and detailed experimental protocols for its preparation and subsequent derivatization, positioning this molecule as a versatile scaffold for drug discovery and development.
Introduction and Rationale
The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles. 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one incorporates two key features of significant interest:
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The 5-Bromo Substituent: This halogen atom serves as a crucial synthetic handle, enabling late-stage functionalization through a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).
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The N-difluoromethyl (N-CHF₂) Group: The difluoromethyl group is an increasingly important moiety in drug design. It is recognized as a lipophilic bioisostere of hydroxyl, sulfanyl, or amino groups and can act as a unique hydrogen bond donor.[3][4] Its incorporation often enhances metabolic stability, membrane permeability, and binding affinity.[5][6]
This guide provides a foundational understanding of this promising, yet underexplored, molecule for researchers in medicinal chemistry and materials science.
Proposed Synthesis and Reactivity
The synthesis of the title compound can be logically approached in a two-step sequence: construction of the core isoquinolin-1-one ring system, followed by the introduction of the N-difluoromethyl group.
Synthesis of the 5-Bromo-2H-isoquinolin-1-one Core (2)
The most direct route to the unsaturated lactam core 2 involves the dehydrogenation of its saturated precursor, 5-bromo-3,4-dihydroisoquinolin-1(2H)-one 1 . This transformation is efficiently achieved using an oxidizing agent such as 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) in a suitable solvent like 1,4-dioxane at elevated temperatures.
N-Difluoromethylation of the Lactam Core
With the 5-bromo-2H-isoquinolin-1-one core 2 in hand, the final step is the introduction of the difluoromethyl group onto the lactam nitrogen. While classical methods often use reagents like chlorodifluoromethane (Freon 22), modern protocols offer more practical and scalable alternatives.[7] A highly effective recent method involves the use of bromo(difluoro)acetic acid in the presence of a base such as potassium carbonate (K₂CO₃) at room temperature.[8][9][10] This method is noted for its operational simplicity, broad substrate scope, and tolerance of various functional groups, making it ideal for this transformation to yield the target molecule 3 .
Predicted Physicochemical Properties
The properties of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one are predicted based on its structure using established computational methods and by comparison with analogous compounds. [11][12][13]
| Property | Predicted Value / Description |
|---|---|
| Molecular Formula | C₁₀H₆BrF₂NO |
| Molecular Weight | 274.06 g/mol |
| IUPAC Name | 5-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one |
| CAS Number | Not yet assigned |
| Appearance | Expected to be a white to off-white crystalline solid |
| Predicted LogP | 2.5 - 3.5 |
| Solubility | Low in water; soluble in organic solvents (DCM, EtOAc, DMSO, DMF) |
| pKa | Non-basic; the lactam nitrogen lone pair is delocalized. |
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. [14]The parent 5-Bromo-2H-isoquinolin-1-one has a calculated XLogP3 of 2.0. The N-difluoromethyl group is known to be more lipophilic than an N-H or N-methyl group. [6]Therefore, the LogP of the title compound is predicted to be significantly higher, likely in the range of 2.5 to 3.5, indicating good membrane permeability but potentially lower aqueous solubility.
Solubility
Consistent with a planar, aromatic structure and a predicted high LogP, the compound is expected to exhibit low solubility in aqueous media. It should, however, be readily soluble in common laboratory organic solvents such as dichloromethane, ethyl acetate, acetone, and polar aprotic solvents like DMSO and DMF.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The most characteristic signal will be from the N-CHF₂ proton, which is expected to appear as a triplet with a large two-bond H-F coupling constant (²JHF) of approximately 55-65 Hz. The aromatic region will display signals corresponding to the four protons on the benzene ring, with splitting patterns dictated by the bromine substitution.
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¹³C NMR: The carbon of the N-C F₂ group will appear as a triplet due to coupling with the two fluorine atoms, with a large one-bond C-F coupling constant (¹JCF) in the range of 220-240 Hz. The spectrum will also show signals for the lactam carbonyl carbon (~160-165 ppm) and the eight other aromatic/vinylic carbons.
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¹⁹F NMR: The spectrum will show a single signal for the two equivalent fluorine atoms, which will be split into a doublet by the proton of the N-CHF₂ group, with a coupling constant matching that observed in the ¹H NMR spectrum (²JFH ≈ 55-65 Hz). [15]
Mass Spectrometry (MS)
In high-resolution mass spectrometry (HRMS), the molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine. Two major peaks of nearly equal intensity will be observed for the [M]⁺ and [M+2]⁺ ions, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the cyclic amide (lactam) functional group. This peak is expected to appear in the region of 1650-1680 cm⁻¹. C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ range.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (3)
Step A: Synthesis of 5-Bromo-2H-isoquinolin-1-one (2) 1. To a solution of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one 1 (1.0 eq) in 1,4-dioxane (approx. 0.25 M), add 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (2.0 eq). 2. Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LCMS for the disappearance of the starting material. 3. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. 4. Dissolve the residue in a large volume of ethyl acetate and wash with 10% aqueous sodium hydroxide solution (2x), followed by brine. 5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. 6. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol or hexanes/ethyl acetate) to afford compound 2 .
Step B: Synthesis of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (3) [8][9]1. In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2H-isoquinolin-1-one 2 (1.0 eq) and potassium carbonate (K₂CO₃) (2.0-3.0 eq) in anhydrous acetonitrile (MeCN). 2. To this suspension, add bromo(difluoro)acetic acid (1.5 eq) dropwise at room temperature. 3. Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LCMS. 4. Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. 5. Partition the residue between ethyl acetate and water. Separate the layers. 6. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. 7. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product 3 .
Protocol 2: Suzuki-Miyaura Cross-Coupling
[16][17]1. In a Schlenk flask, combine 5-bromo-2-difluoromethyl-2H-isoquinolin-1-one (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). 2. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. 3. Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, or toluene and water). 4. Heat the reaction mixture with vigorous stirring to 80-100 °C for 4-16 hours, monitoring by TLC or LCMS. 5. After cooling to room temperature, dilute the mixture with ethyl acetate and water. 6. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). 7. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. 8. Purify the residue by flash column chromatography to isolate the coupled product.
Protocol 3: Experimental Determination of LogP (Shake-Flask Method)
[18]1. Prepare a stock solution of the title compound in a water-miscible solvent (e.g., DMSO or acetonitrile) at a known concentration. 2. Prepare a series of flasks containing a 1:1 (v/v) mixture of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4). Ensure the two phases are mutually saturated by pre-mixing and separating them. 3. Spike each flask with a small volume of the stock solution, ensuring the final concentration is detectable but does not exceed the solubility limit in either phase. 4. Seal the flasks and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to allow equilibrium to be reached. 5. Stop shaking and allow the layers to separate completely. Centrifugation may be required to ensure a clean separation. 6. Carefully sample a known volume from both the aqueous and the n-octanol layers. 7. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS). 8. Calculate the partition coefficient, P, as P = [Concentration]octanol / [Concentration]aqueous. 9. The LogP is the base-10 logarithm of P.
Conclusion
5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one represents a highly promising and synthetically accessible scaffold for chemical biology and drug discovery. This guide provides a robust, predictive framework for its synthesis and characterization based on established chemical precedent. The strategic placement of the 5-bromo and N-difluoromethyl groups offers a dual advantage: a handle for rapid diversification and a means to enhance key drug-like properties. The experimental protocols detailed herein provide a clear path for researchers to synthesize, purify, and further explore the potential of this versatile molecule.
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